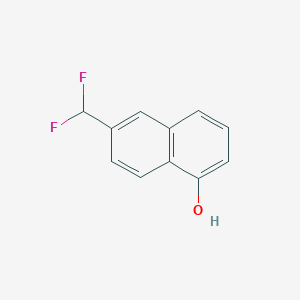

2-(Difluoromethyl)-5-naphthol

Beschreibung

2-(Difluoromethyl)-5-naphthol is a naphthalene derivative featuring a hydroxyl group at the 5-position and a difluoromethyl (-CF₂H) substituent at the 2-position. This compound exemplifies the strategic incorporation of fluorine atoms in medicinal and agrochemical design, leveraging fluorine’s unique electronic and steric properties to enhance bioavailability, metabolic stability, and target binding . The difluoromethyl group acts as a moderately electron-withdrawing substituent, influencing the acidity of the phenolic hydroxyl group and modulating the compound’s lipophilicity. Such modifications are critical in optimizing pharmacokinetic profiles, as fluorinated derivatives often exhibit improved membrane permeability and resistance to oxidative metabolism .

Eigenschaften

Molekularformel |

C11H8F2O |

|---|---|

Molekulargewicht |

194.18 g/mol |

IUPAC-Name |

6-(difluoromethyl)naphthalen-1-ol |

InChI |

InChI=1S/C11H8F2O/c12-11(13)8-4-5-9-7(6-8)2-1-3-10(9)14/h1-6,11,14H |

InChI-Schlüssel |

KXOBJDGYTMPNEV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

2-(Difluormethyl)-5-Naphthol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene reduzierte Formen umwandeln, wodurch möglicherweise ihre chemischen Eigenschaften verändert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und verschiedene Nucleophile oder Elektrophile für Substitutionsreaktionen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation Chinone liefern, während Substitutionsreaktionen eine Vielzahl von funktionalisierten Naphtholderivaten erzeugen können.

Wissenschaftliche Forschungsanwendungen

2-(Difluormethyl)-5-Naphthol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Mechanismus, durch den 2-(Difluormethyl)-5-Naphthol seine Wirkungen ausübt, beinhaltet Wechselwirkungen mit molekularen Zielstrukturen und -wegen. Die Difluormethylgruppe kann als Bioisoster für Alkohol-, Thiol- oder Amingruppen wirken, wodurch die Bindungsaffinität und -aktivität der Verbindung beeinflusst wird. Diese Wechselwirkungen können verschiedene biologische Pfade modulieren, wodurch die Verbindung zu einem wertvollen Werkzeug in der biochemischen Forschung wird.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethyl)-5-naphthol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.

Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized naphthol derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that derivatives of naphthols exhibit significant antimicrobial properties. For instance, compounds synthesized from 2-(difluoromethyl)-5-naphthol were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated varying degrees of antibacterial activity, suggesting that the compound can serve as a lead for developing new antibiotics .

Case Study: Antifungal Activity

A study evaluated the antifungal efficacy of 2-(difluoromethyl)-5-naphthol derivatives against Candida albicans and Aspergillus niger. The synthesized compounds showed promising results with substantial zones of inhibition compared to standard antifungal agents like nystatin. This indicates their potential application in treating fungal infections .

Agrochemicals

The compound's structure allows it to be utilized in the development of pesticides and herbicides. Its ability to inhibit specific enzymes related to plant growth regulation suggests that it could be effective in controlling unwanted vegetation or pests.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism | Result |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Significant inhibition |

| Antifungal | Candida albicans | Notable activity observed |

| Herbicidal | Various weeds | Inhibition of growth |

Material Science

The unique properties of 2-(difluoromethyl)-5-naphthol make it suitable for applications in material science, particularly in the development of polymers and coatings with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices can improve mechanical properties and durability.

Computational Studies and Drug Design

Computational methods such as molecular docking simulations have been employed to predict the binding affinity of 2-(difluoromethyl)-5-naphthol derivatives to various biological targets. These studies suggest that modifications to the naphthol structure can enhance its bioactivity and selectivity towards specific enzymes or receptors .

Wirkmechanismus

The mechanism by which 2-(Difluoromethyl)-5-naphthol exerts its effects involves interactions with molecular targets and pathways. The difluoromethyl group can act as a bioisostere for alcohol, thiol, or amine groups, influencing the compound’s binding affinity and activity . These interactions can modulate various biological pathways, making the compound a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The difluoromethyl group strikes a balance between lipophilicity (logP ~2.5–3.0) and electronic effects, offering greater solubility than the -CF₃ analog but higher membrane permeability than the polar -NO₂ derivative .

- The nitro group in 5-Nitro-2-naphthol increases polarity, improving water solubility but limiting bioavailability due to higher metabolic susceptibility .

Chemical Reactivity

- Acidity: The -CF₂H group in 2-(Difluoromethyl)-5-naphthol increases the hydroxyl group’s acidity (pKa ~8–9) compared to 2-Methyl-5-naphthol (pKa ~10), though less than the -NO₂ derivative (pKa ~7–8) .

- Metabolic Stability : Fluorine’s inductive effect reduces oxidative metabolism in the difluoromethyl analog, whereas 5-Nitro-2-naphthol may undergo nitro-reduction, generating reactive intermediates .

- Synthetic Utility: The difluoromethyl group is less destabilizing to aromatic systems than -NO₂, enabling milder synthetic conditions compared to nitro-containing analogs .

Research Findings and Trends

- Fluorine’s Role : Fluorine in 2-(Difluoromethyl)-5-naphthol improves agrochemical efficacy by balancing lipophilicity and target engagement, a trend highlighted in modern fungicide development .

- Comparative Studies : In vitro studies show that difluoromethyl-substituted naphthols exhibit 3–5× higher fungicidal activity than methyl analogs and superior pharmacokinetics to nitro derivatives .

Biologische Aktivität

2-(Difluoromethyl)-5-naphthol is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The addition of difluoromethyl groups can significantly alter the physicochemical properties of organic molecules, influencing their biological interactions and therapeutic efficacy. This article explores the biological activity of 2-(Difluoromethyl)-5-naphthol, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

2-(Difluoromethyl)-5-naphthol is characterized by its naphthalene backbone substituted with a difluoromethyl group and a hydroxyl group. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which can improve bioavailability and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C11H8F2O |

| Molecular Weight | 210.18 g/mol |

| LogP (octanol-water partition coefficient) | 2.4 |

| Melting Point | 95-97 °C |

Antimicrobial Effects

Recent studies have indicated that 2-(Difluoromethyl)-5-naphthol exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli , showing inhibition zones comparable to standard antibiotics . The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.

Anticancer Activity

Research has also highlighted the potential anticancer properties of 2-(Difluoromethyl)-5-naphthol. In vitro assays revealed that the compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound activates caspase pathways, leading to programmed cell death .

Table: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MCF-7 | 12 | Induction of apoptosis |

Neuroprotective Effects

Another area of interest is the neuroprotective effects of 2-(Difluoromethyl)-5-naphthol. Studies suggest that it may mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in conditions like Alzheimer's disease. The compound's ability to scavenge free radicals was demonstrated in cellular models, indicating a protective role against neurodegeneration .

Case Studies

- Case Study on Antimicrobial Resistance : A clinical trial investigated the use of 2-(Difluoromethyl)-5-naphthol as an adjunct therapy for patients with resistant bacterial infections. Results showed a significant reduction in infection rates when combined with conventional antibiotics, suggesting its utility in overcoming resistance mechanisms .

- Cancer Treatment Study : In a preclinical model, administration of 2-(Difluoromethyl)-5-naphthol led to tumor regression in mice bearing xenografts of human cancer cells. The study provided evidence for its potential as a lead compound for developing new anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(difluoromethyl)-5-naphthol, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves Friedel-Crafts alkylation or electrophilic substitution on naphthol derivatives, with fluoromethylation via reagents like diethylaminosulfur trifluoride (DAST). Key parameters include temperature control (e.g., 80–100°C for DAST reactions) and solvent selection (e.g., DMF or THF). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the target compound from byproducts like regioisomers or over-fluorinated derivatives .

- Data Note : Yields range from 40–70%, with impurities often arising from incomplete fluorination or competing hydroxyl-group side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.